molecular formula C23H20N2O4S2 B3751006 (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3751006
M. Wt: 452.5 g/mol
InChI Key: MDEJJIJIKPEMRU-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a thiazolidinone core, and a tetrahydroquinoline moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and tetrahydroquinoline intermediates, which are then coupled through a series of condensation and cyclization reactions to form the final thiazolidinone structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and tetrahydroquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c26-21(24-10-3-5-16-4-1-2-6-17(16)24)9-11-25-22(27)20(31-23(25)30)13-15-7-8-18-19(12-15)29-14-28-18/h1-2,4,6-8,12-13H,3,5,9-11,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEJJIJIKPEMRU-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-OXO-3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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